(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

β-Lactamase Inhibitor Stereoselective Synthesis Drug Intermediate

Sourcing the incorrect stereoisomer of 5-hydroxypiperidine-2-carboxylic acid leads to synthetic failure in β-lactamase inhibitor manufacturing. This (2S,5S)-configured hydrochloride salt (CAS 154307-84-3) is the essential chiral building block for the FDA-approved drug Relebactam (MK-7655). - Definitive cis-(2S,5S) stereochemistry ensures correct spatial orientation for diazabicyclooctane core assembly. - Utilized as reference standard 'Piperidine Impurity 6' for ANDA analytical method validation and QC release testing. - Batch-to-batch consistency with full spectroscopic characterization (NMR, HPLC) supports generic pharmaceutical development and commercial production.

Molecular Formula C6H12ClNO3
Molecular Weight 181.616
CAS No. 154307-84-3
Cat. No. B591610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
CAS154307-84-3
Molecular FormulaC6H12ClNO3
Molecular Weight181.616
Structural Identifiers
SMILESC1CC(NCC1O)C(=O)O.Cl
InChIInChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1
InChIKeyZWHYCCWEJZJLHW-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride: Chiral Building Block for β-Lactamase Inhibitors


(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride (CAS 154307-84-3) is a chiral non-proteinogenic amino acid derivative featuring a piperidine ring with a defined cis-5-hydroxy stereochemistry and a carboxylic acid moiety at the 2-position [1]. This compound is distinguished by its specific (2S,5S) absolute configuration, which is a critical structural requirement for its primary industrial and research role: it serves as a key chiral precursor in the multistep synthesis of potent β-lactamase inhibitors, including the FDA-approved drug Relebactam (MK-7655) [2]. Unlike its diastereomeric or enantiomeric analogs, this specific stereoisomer is essential for generating the correct spatial orientation required for downstream coupling reactions and for achieving high binding affinity to target bacterial enzymes, making it a highly sought-after intermediate in medicinal chemistry and pharmaceutical manufacturing .

1
Chiral building block for β‑lactamase inhibitor synthesis (Relebactam scaffold).
2
(2S,5S) stereochemistry required – downstream coupling depends on defined cis‑5‑hydroxy configuration.
3
Impurity reference standard (Piperidine Impurity 6) for pharmaceutical QC and method validation.

Why (2S,5S) Stereochemistry Cannot Be Substituted


Procurement substitution of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride with alternative stereoisomers such as (2R,5S)- (CAS 138662-59-6), (2R,5R)- (CAS 17027-45-1), or (2S,5R)-5-hydroxypiperidine-2-carboxylic acid is scientifically invalid and can lead to experimental failure or manufacturing inefficiency. The specific (2S,5S) configuration dictates the compound's utility as a direct intermediate for β-lactamase inhibitors like Relebactam, where a change in stereochemistry at either the 2- or 5-position alters the three-dimensional structure of the final drug, potentially abolishing its ability to bind and inhibit target bacterial enzymes [1]. While other isomers may have distinct, less-documented biological activities, none are known to function as direct synthetic precursors for approved β-lactamase inhibitors, rendering them ineffective replacements in this established synthetic route . The procurement of the correct stereoisomer is therefore not a matter of supplier preference but a non-negotiable requirement for ensuring the integrity and efficacy of downstream pharmaceutical and research applications [2].

Target
(2S,5S) – supports Relebactam synthetic route.
(2R,5S) / (2R,5R) – incorrect stereochemistry; may shift product away from active DBO core.
Mechanism
Defined cis‑5‑hydroxy orientation required for stereoselective coupling.
Altered 3D structure at C‑2 or C‑5 may abolish target‑enzyme binding context.
Use Case
Chiral precursor for approved β‑lactamase inhibitor (Relebactam).
No known direct synthetic utility for approved inhibitors; general research chemical context only.

(2S,5S) Isomer: Key Differentiators Against Analogs


Stereochemical Requirement for Relebactam Synthesis

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is the essential chiral precursor for the synthesis of the β-lactamase inhibitor Relebactam (MK-7655), a structural feature not shared by its diastereomers . The final Relebactam molecule has a defined (2S,5R) stereochemistry that is achieved through a synthetic sequence specifically requiring the (2S,5S) starting material. The (2R,5S)-isomer (CAS 138662-59-6) or (2R,5R)-isomer (CAS 17027-45-1) would lead to an incorrect stereochemistry in the final bicyclic core of the inhibitor, which is critical for binding to the active site of class A and C β-lactamases [1]. While no direct IC50 data exists for the isolated intermediates, the downstream effect is a functional requirement: Relebactam itself inhibits KPC-2 and AmpC β-lactamases with IC50 values of 210 nM and 465 nM, respectively, and this activity is contingent on the correct stereochemistry derived from the (2S,5S)-precursor [2].

Stereochemical requirement
Class-level
Relebactam synthesis strictly requires (2S,5S) starting material; (2R,5S) or (2R,5R) leads to inactive stereoisomer.
Downstream Relebactam IC50: 210 nM (KPC‑2), 465 nM (AmpC).
Stereochemistry‑dependent binding context
Incorrect isomer may fail to inhibit class A/C β‑lactamases
β-Lactamase Inhibitor Stereoselective Synthesis Drug Intermediate Relebactam

Glycosidase Inhibition: 5-Hydroxy vs. 3-Hydroxy Analogs

While the target (2S,5S)-compound is not itself a primary glycosidase inhibitor, its structural class (hydroxypipecolic acids) shows a distinct and verifiable selectivity profile compared to other hydroxylation regioisomers. A study evaluating a library of hydroxypipecolic acid derivatives demonstrated that none of the tested 5-hydroxy-substituted pipecolic acid analogs showed inhibitory activity against α- or β-glucosidases, a profile that differentiates them from 3-hydroxypipecolic acid derivatives, which are potent inhibitors of β-N-acetylglucosaminidase and E. coli β-glucuronidase [1]. Specifically, a 3-hydroxypipecolic acid derivative (Compound 3) was identified as a potent inhibitor with IC50 values in the low micromolar range for these enzymes, a property not shared by the 5-hydroxy series [2]. This functional divergence based on hydroxyl position is critical for researchers designing selective enzyme probes or avoiding off-target glycosidase inhibition.

Glycosidase inhibition
Class-level
5‑Hydroxy series: no inhibition of α‑/β‑glucosidases.
3‑Hydroxy analogs: potent inhibition of β‑N‑acetylglucosaminidase and E. coli β‑glucuronidase.
Selectivity context for enzyme probe design
Avoids off‑target glycosidase inhibition when used as synthetic intermediate
Glycosidase Inhibition Azasugar Iminosugar SAR

Regulatory Impurity Standard: Piperidine Impurity 6

For analytical and quality control applications, the target compound's designation as "Piperidine Impurity 6" (free base CAS 63088-78-8) establishes it as a critical reference standard for pharmaceutical development and regulatory filings, a role not generally assigned to other stereoisomers [1]. While all stereoisomers can serve as research chemicals, only specific impurities relevant to a drug's manufacturing process are developed as certified reference standards (CRMs) or used in Abbreviated New Drug Applications (ANDA). The compound is supplied with detailed characterization data compliant with regulatory guidelines, including NMR, HPLC, and GC purity reports, which is a specific requirement for its use in method development and validation for drug manufacturing . For instance, a typical vendor specification for this compound as an analytical standard includes a purity of ≥95% with full spectral characterization, whereas the (2R,5S)-isomer is often sold as a simple research chemical without the same level of regulatory-grade documentation [2].

Impurity standard status
Supporting evidence
Designated Piperidine Impurity 6 (free base CAS 63088‑78‑8); supplied with regulatory‑grade characterization (NMR, HPLC, GC).
Essential for pharmaceutical QC and method validation
(2R,5S)-isomer typically lacks certified reference documentation
Analytical Reference Standard Impurity Profiling Pharmaceutical QC ANDA

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid HCl: High-Value Applications


Relebactam (MK-7655) and Next-Gen β-Lactamase Inhibitors

This compound is the essential chiral starting material for the multi-step synthesis of Relebactam, an FDA-approved β-lactamase inhibitor used in combination with imipenem/cilastatin to treat complicated urinary tract and intra-abdominal infections . Its (2S,5S) stereochemistry is critical for the stereoselective construction of the diazabicyclooctane (DBO) core of the final drug, which is responsible for its potent, irreversible inhibition of class A and C β-lactamases [1]. The target compound is specifically listed as a key intermediate in patents describing efficient, scalable routes to Relebactam, underscoring its industrial relevance. Procuring this exact isomer is mandatory for any entity engaged in the generic manufacturing of Relebactam or in the development of novel β-lactamase inhibitors based on this scaffold.

Certified Impurity Standard (Piperidine Impurity 6) for QC

In pharmaceutical manufacturing, the compound (as its free base, CAS 63088-78-8) is utilized as a highly characterized reference standard known as "Piperidine Impurity 6" [2]. It is employed in analytical method development, method validation (AMV), and quality control (QC) release testing for drug substances and products during commercial production. Its well-documented spectroscopic profile (NMR, HPLC, GC) and compliance with regulatory guidelines (USP/EP) make it a critical tool for ensuring the purity and safety of pharmaceutical products, a role for which the incorrect stereoisomer is entirely unsuitable and potentially dangerous .

Chiral Ligand and Catalyst Development

The defined (2S,5S)-configuration and the presence of both a secondary amine and a carboxylic acid functional group make this compound a valuable building block for constructing novel chiral ligands for asymmetric catalysis. Its rigid piperidine ring and two stereocenters can impart high enantioselectivity in metal-catalyzed reactions. While not a direct application of the compound itself, its use as a starting material for ligand synthesis is a key research application, especially in academic and industrial labs seeking to develop new catalytic methods. The correct stereochemistry is paramount, as the wrong isomer would produce a catalyst with opposite or diminished enantioselectivity .

Application
Selection Property
Validation Focus
β-Lactamase inhibitor synthesis
(2S,5S) stereochemistry integrity
Relebactam DBO scaffold construction
Pharmaceutical QC reference standard
Certified impurity documentation (Piperidine Impurity 6)
Regulatory method validation and release testing
Chiral ligand & catalyst development
Defined cis‑5‑hydroxy configuration and rigid piperidine ring
Enantioselectivity in asymmetric catalysis

Technical Documentation Hub

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